molecular formula C22H30O2S2 B3163089 2,3-Bis(n-hexylthio)-1,4-naphthalenedione CAS No. 883516-16-3

2,3-Bis(n-hexylthio)-1,4-naphthalenedione

Cat. No.: B3163089
CAS No.: 883516-16-3
M. Wt: 390.6 g/mol
InChI Key: NAROQAYBHJKVTI-UHFFFAOYSA-N
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Description

2,3-Bis(n-hexylthio)-1,4-naphthalenedione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two n-hexylthio groups attached to the naphthalene ring at positions 2 and 3, and two carbonyl groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with n-hexylthiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the chlorine atoms with n-hexylthio groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(n-hexylthio)-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can lead to the formation of hydroquinones.

    Substitution: The n-hexylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroquinones.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(n-hexylthio)-1,4-naphthalenedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an anticancer agent. Additionally, the n-hexylthio groups may interact with specific proteins or enzymes, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: The precursor used in the synthesis of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione.

    2,3-Bis(phenylthio)-1,4-naphthoquinone: Similar structure but with phenylthio groups instead of n-hexylthio groups.

    1,4-Naphthoquinone: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of long n-hexylthio chains, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern also imparts distinct chemical and physical properties compared to other naphthoquinones.

Properties

IUPAC Name

2,3-bis(hexylsulfanyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S2/c1-3-5-7-11-15-25-21-19(23)17-13-9-10-14-18(17)20(24)22(21)26-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAROQAYBHJKVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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